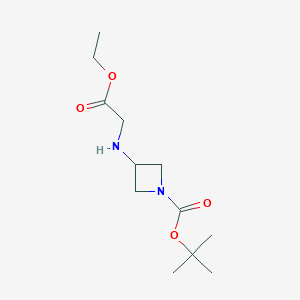
Tert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its structural characteristics, synthesis, and various biological activities, supported by research findings and case studies.
Structural Characteristics
The molecular formula of this compound is . The compound features an azetidine ring, which is known for its significance in drug development due to its ability to mimic amino acids and influence biological pathways.
Structural Representation
- SMILES Notation : CCOC(=O)C=C1CN(C1)C(=O)OC(C)(C)C
- InChIKey : WYWJZDFQQJTRDD-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the azetidine ring and subsequent functionalization with ethoxy and carboxylate groups. Detailed synthetic routes are essential for producing this compound in a laboratory setting.
Antitumor Activity
Research indicates that derivatives of azetidine compounds exhibit significant antitumor properties. For instance, studies have shown that certain azetidine derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Azetidine Derivative A | 15 | Apoptosis induction |
| Azetidine Derivative B | 20 | Cell cycle arrest |
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in mediating inflammatory responses.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Studies have reported that it disrupts bacterial cell membranes, leading to cell lysis. This mechanism is particularly effective against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Antitumor Activity Study : A study published in Journal of Medicinal Chemistry evaluated the efficacy of a series of azetidine derivatives, including this compound, against various cancer cell lines. The results indicated a significant reduction in viability in treated cells compared to controls, with IC50 values ranging from 10 to 30 µM depending on the specific derivative used.
- Anti-inflammatory Mechanism : In a study focusing on inflammatory diseases, the compound was tested for its ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS). The results showed a dose-dependent decrease in NO levels, suggesting potential applications in treating inflammatory conditions.
Properties
IUPAC Name |
tert-butyl 3-[(2-ethoxy-2-oxoethyl)amino]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-5-17-10(15)6-13-9-7-14(8-9)11(16)18-12(2,3)4/h9,13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDRGSHZPUVHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














